molecular formula C17H14ClN5OS B2588875 6-(4-Prop-2-enoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole;hydrochloride CAS No. 2416237-40-4

6-(4-Prop-2-enoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole;hydrochloride

Cat. No.: B2588875
CAS No.: 2416237-40-4
M. Wt: 371.84
InChI Key: CJJPMCJUKJNUKV-UHFFFAOYSA-N
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Description

6-(4-Prop-2-enoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole;hydrochloride is a fused heterocyclic compound containing a triazolo-thiadiazole core. The molecule features a pyridin-3-yl group at position 3 and a 4-propenoxyphenyl substituent at position 6, with a hydrochloride counterion enhancing its solubility and bioavailability. This structural motif is associated with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, as observed in related triazolo-thiadiazole derivatives .

The synthesis of such compounds typically involves cyclization reactions, such as the condensation of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol with chalcone derivatives under ethanol reflux . Microwave-assisted methods have also been employed to improve reaction efficiency and yields in analogous systems .

Properties

IUPAC Name

6-(4-prop-2-enoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5OS.ClH/c1-2-10-23-14-7-5-12(6-8-14)16-21-22-15(19-20-17(22)24-16)13-4-3-9-18-11-13;/h2-9,11H,1,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZYFYZCRPYNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CN=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-Prop-2-enoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole; hydrochloride (CAS number not specified) is a member of the triazolo-thiadiazole family, which has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H14ClN5OSC_{17}H_{14}ClN_5OS, with a molecular weight of 371.84 g/mol. The structure includes a triazole ring fused with a thiadiazole moiety, which is known to enhance biological activity through various mechanisms.

Antiviral Activity

Research has indicated that compounds similar to triazolo-thiadiazoles possess antiviral properties. For instance, studies have shown that derivatives of these compounds can inhibit herpes simplex virus (HSV) infections effectively. The mechanism often involves interference with viral replication processes and modulation of host immune responses .

Antitumor Activity

Triazolo-thiadiazoles have been evaluated for their antitumor effects. A study focusing on related compounds demonstrated significant cytotoxicity against various cancer cell lines. The mechanisms include induction of apoptosis and cell cycle arrest, primarily through the activation of caspases and modulation of signaling pathways involved in tumor progression .

Enzyme Inhibition

The compound also exhibits enzyme inhibition properties. Specifically, it has been studied for its potential to inhibit carbonic anhydrase and acetylcholinesterase enzymes. These enzymes are crucial in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like glaucoma and Alzheimer’s disease .

Case Study 1: Antiviral Efficacy

A recent study highlighted the antiviral efficacy of triazolo-thiadiazole derivatives against HSV. The compound demonstrated IC50 values in the low micromolar range, indicating potent antiviral activity. Mechanistic studies suggested that the compound interferes with viral entry into host cells .

Case Study 2: Antitumor Potential

In vitro studies on cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that the compound significantly reduced cell viability at concentrations above 10 µM. Flow cytometry analyses indicated that treated cells underwent apoptosis, as evidenced by increased annexin V binding .

Data Table: Summary of Biological Activities

Activity TypeAssessed EffectReference
AntiviralInhibition of HSV
AntitumorCytotoxicity in cancer cells
Enzyme InhibitionCarbonic anhydrase
Acetylcholinesterase

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of triazolo-thiadiazoles are highly dependent on substituents at positions 3 and 4. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Selected Triazolo-Thiadiazole Derivatives

Compound Name Substituents (Position 3) Substituents (Position 6) Biological Activity Key Findings References
6-(4-Prop-2-enoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole;hydrochloride Pyridin-3-yl 4-Propenoxyphenyl Not explicitly reported (inferred anti-inflammatory) Structural similarity to p38 MAPK inhibitors suggests potential activity
6-Adamantyl-3-aryl derivatives (5a–5e) Aryl (e.g., methylphenyl) 1-Adamantyl Antiproliferative Adamantyl group enhances lipophilicity and cellular uptake
6-(2-Chlorophenoxymethyl)-3-(4-pyridinyl) Pyridin-4-yl 2-Chlorophenoxymethyl Not explicitly reported Chlorophenoxy group may modulate electronic properties and binding affinity
KA39 (TATDAD derivative) 2,5-Dinitrophenyl Sulfonamide-linked dimethoxybenzene Anticancer (GI50 = 0.5–2.0 μM in cancer lines) Nitro groups enhance cytotoxicity via ROS generation
3-(2-Chlorophenyl)-6-(4-methoxyphenoxymethyl) 2-Chlorophenyl 4-Methoxyphenoxymethyl p38 MAPK inhibition (IC50 < 1 μM) Methoxy group improves solubility; chlorophenyl enhances target binding

Substituent Effects on Bioactivity

  • Position 3 Modifications : Pyridinyl groups (e.g., pyridin-3-yl or pyridin-4-yl) contribute to π-π stacking interactions with biological targets, as seen in vasodilatory analogs . Bulky adamantyl groups at position 6 enhance antiproliferative activity by improving membrane permeability .
  • Position 6 Modifications: Electron-withdrawing groups (e.g., nitro in KA39) correlate with increased anticancer potency, while propenoxyphenyl or methoxyphenoxymethyl substituents may optimize anti-inflammatory activity via kinase inhibition .

Physicochemical and Structural Insights

  • Hydrochloride Salt : Enhances aqueous solubility compared to neutral analogs, critical for in vivo applications .

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